2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC16284194
Molecular Formula: C17H15N7S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N7S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C17H15N7S/c1-2-9-24-16(14-10-18-7-8-19-14)22-23-17(24)25-11-15-20-12-5-3-4-6-13(12)21-15/h2-8,10H,1,9,11H2,(H,20,21) |
| Standard InChI Key | HENPQDKSUPVSKW-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole (C₁₇H₁₅N₇S) features three distinct heterocyclic components:
-
Benzimidazole Core: A bicyclic aromatic system known for its pharmacological relevance, particularly in antiparasitic and anticancer agents .
-
1,2,4-Triazole Ring: Substituted at position 4 with a propenyl (allyl) group and at position 5 with a pyrazine moiety. The triazole ring enhances metabolic stability and facilitates hydrogen bonding with biological targets .
-
Sulfanyl-Methyl Linker: A -SCH₂- bridge connecting the benzimidazole and triazole units, which may influence solubility and membrane permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₇S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
| Canonical SMILES | C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4 |
The propenyl group at position 4 of the triazole ring introduces steric bulk and lipophilicity, potentially enhancing interactions with hydrophobic enzyme pockets . Meanwhile, the pyrazine moiety contributes π-π stacking capabilities, which are critical for binding to aromatic residues in target proteins .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a modular approach, leveraging established methodologies for benzimidazole-triazole hybrids :
-
Triazole-Thiol Core Formation:
-
Cyclocondensation of thiosemicarbazides with ketones or aldehydes under reflux conditions yields 1,2,4-triazole-3-thiol derivatives . For example, reactions involving N-pyrazoline-thioamides and bromoacetyl-triazole precursors in ethanol with triethylamine (Et₃N) produce thiazole-linked triazoles in yields exceeding 75% .
-
-
Sulfanyl-Methylation of Benzimidazole:
-
Nucleophilic substitution between the triazole-thiol and chloromethyl-benzimidazole derivatives in polar aprotic solvents (e.g., DMF) facilitates the formation of the sulfanyl-methyl bridge . Optimization of reaction temperatures (80–120°C) and catalyst concentrations (e.g., K₂CO₃) is critical to minimize side reactions .
-
-
Purification and Isolation:
Spectroscopic Characterization
Key spectral data for structural validation include:
-
¹H NMR:
-
¹³C NMR:
-
Mass Spectrometry:
-
X-ray Crystallography:
Pharmacokinetic and Toxicity Considerations
-
Solubility and LogP:
-
Metabolic Stability:
-
Toxicity:
Future Directions and Applications
-
Antifungal Drug Development:
-
Targeted Cancer Therapeutics:
-
Kinase Inhibitor Scaffolds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume